Diethyl 3,4,5-triphenyl-1,2,4-triazolidine-1,2-dicarboxylate
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Overview
Description
Preparation Methods
The synthesis of diethyl 3,4,5-triphenyl-1,2,4-triazolidine-1,2-dicarboxylate typically involves the reaction of aldehydes with thiosemicarbazide in the presence of an acidic ionic liquid as a catalyst . The reaction is carried out in a 60:40 v/v water/ethanol mixture at room temperature, leading to the formation of the target compound . The structure of the synthesized compound is confirmed using techniques such as NMR, IR, and ESI-MS analysis .
Chemical Reactions Analysis
Diethyl 3,4,5-triphenyl-1,2,4-triazolidine-1,2-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Diethyl 3,4,5-triphenyl-1,2,4-triazolidine-1,2-dicarboxylate has several scientific research applications. It is used in medicinal chemistry as a potential acetylcholinesterase inhibitor, showing significant inhibitory activity with low IC50 values . Additionally, it exhibits free radical scavenging activity, making it a candidate for antioxidant research . The compound’s unique structure and properties also make it useful in materials science for the development of new materials with specific optical and electronic properties .
Mechanism of Action
The mechanism of action of diethyl 3,4,5-triphenyl-1,2,4-triazolidine-1,2-dicarboxylate involves its interaction with molecular targets such as acetylcholinesterase . The compound binds to the active site of the enzyme, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition leads to an increase in acetylcholine levels, which can have various physiological effects .
Comparison with Similar Compounds
Diethyl 3,4,5-triphenyl-1,2,4-triazolidine-1,2-dicarboxylate can be compared with other similar compounds such as 1,2,4-triazolidine-3-thiones and 3,5-ditetrazolyl-1,2,4-triazole . While these compounds share a similar triazolidine core, they differ in their substituents and specific chemical properties .
Properties
CAS No. |
13175-10-5 |
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Molecular Formula |
C26H27N3O4 |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
diethyl 3,4,5-triphenyl-1,2,4-triazolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C26H27N3O4/c1-3-32-25(30)28-23(20-14-8-5-9-15-20)27(22-18-12-7-13-19-22)24(21-16-10-6-11-17-21)29(28)26(31)33-4-2/h5-19,23-24H,3-4H2,1-2H3 |
InChI Key |
DSGORSPFIDYVHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C(N(C(N1C(=O)OCC)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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